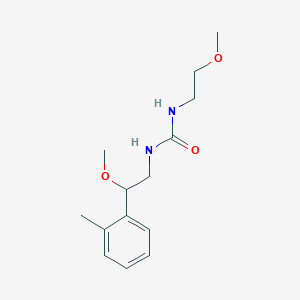

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MTMU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising compound for further research.

Applications De Recherche Scientifique

New Detachable Poly(ethylene glycol) Conjugates

A novel strategy for reversible attachment of methoxypoly(ethylene glycol) (mPEG) to amino-containing substrates has been described, utilizing a benzyl carbamate linkage substituted with a disulfide. This method, exemplified by the preparation of mPEG-DTB-alcohol and its attachment to distearoylphosphatidylethanolamine (DSPE), results in lipopolymers that can lose their polymer coating under conditions mimicking in vivo environments, with implications for drug delivery (Zalipsky et al., 1999).

Directed Lithiation of Urea Derivatives

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-Methoxyphenyl)ethyl]carbamate has been shown to yield high yields of substituted products, indicating the potential for these reactions in the synthesis of complex organic molecules (Smith et al., 2013).

Urea-Methylamine Mixture as Osmolyte

Research has explored why certain organisms use a mixture of urea and methylamines as osmolytes, demonstrating that this combination, acting as a denaturant and a stabilizer, affects the transition temperature of proteins in a manner that is essentially the algebraic sum of their individual effects when used separately (Lin & Timasheff, 1994).

Regioselective Reactions of Urea Derivatives

Studies on N-(carboxyalkyl)ureas and N-(aminoethyl)ureas have provided insights into their regioselective reactions with glyoxal and 1,2-dioxo-1,2-diphenylethane, affecting the synthesis of various substituted glycolurils, which could have implications in the development of new chemical entities (Kravchenko et al., 2014).

Synthesis and Application in Enzyme Inhibition

The synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, along with inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, demonstrates the potential use of cyclic urea derivatives in the development of therapeutic agents (Sujayev et al., 2016).

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-11-6-4-5-7-12(11)13(19-3)10-16-14(17)15-8-9-18-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOUVIOMQMAOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NCCOC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)

![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)

![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)

![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)

![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)